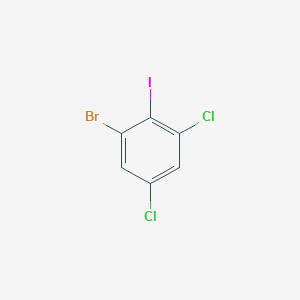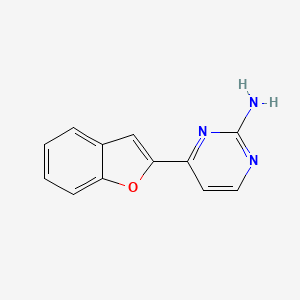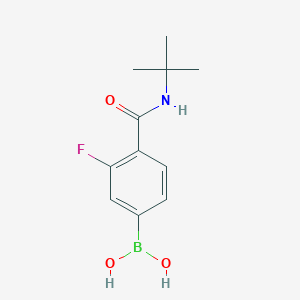
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO3 and a molecular weight of 239.05 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound is typically used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This type of reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions . The success of SM cross-coupling reactions is largely due to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Physical and Chemical Properties Analysis
“this compound” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 239.05 . The compound is typically used in laboratory settings and for the synthesis of other substances .
Applications De Recherche Scientifique
Human Biomonitoring and Environmental Impact
The compound (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid, as part of the boron-containing compounds, has been studied in the context of human biomonitoring and environmental impact assessment. Studies have explored the exposure to related compounds, their metabolites, and their potential health implications:
Human Exposure to Fragrance Chemicals : Research has investigated the exposure to fragrance chemicals, such as lysmeral, which is related to tert-butylcarbamoyl compounds. These studies utilized biomonitoring methods to analyze metabolites like tert-butylbenzoic acid (TBBA) in urine samples, revealing exposure patterns and potential health risks associated with these compounds (Scherer et al., 2020).
Toxicokinetic Data on Fragrance Compounds : Toxicokinetic data was obtained through controlled human studies involving oral dosage of fragrance compounds like lysmeral. The studies aimed to identify suitable biomarkers of exposure in human urine, providing insights into the metabolism and excretion kinetics of these compounds and their metabolites (Scherer et al., 2017).
Boron Concentrations in Human Milk : Research on boron, a component of this compound, has been conducted to understand its metabolism, especially during pregnancy and lactation. The studies highlighted the renal clearance of boron and its concentration in human milk, indicating the element's homeostatic control and potential essentiality in humans (Pahl et al., 2001).
Environmental and Health Concerns of Fluorochemicals : Investigations into fluorochemicals, related to the fluorophenyl component of the compound, have raised concerns about their ubiquity, persistence, and potential toxicity. Studies have quantified these compounds in human tissues and discussed the need for monitoring human exposure due to their presence in various consumer products and potential health implications (Kannan et al., 2004).
Boron-Containing Antibiotics : Research on novel boron-containing antibiotics, which share the boronic acid moiety with the compound of interest, has been conducted to assess their pharmacokinetic properties, metabolism, and potential for treating infections. These studies offer insights into the therapeutic applications and biological interactions of boron-containing compounds (Bowers et al., 2013).
Mécanisme D'action
In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure and the presence of other functional groups. Some boronic acids are known to have good oral bioavailability and stability in vivo, but this can be influenced by factors such as the pKa of the boronic acid and the presence of transporters in the body .
The action environment, including factors like pH and the presence of certain ions or biomolecules, can also influence the behavior of boronic acids. For example, boronic acids can form reversible covalent complexes with diols, a property that has been exploited for the design of glucose sensors .
Safety and Hazards
“(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, immediately make the victim drink water and consult a physician .
Orientations Futures
The future directions for “(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids are likely to involve further exploration of their use in Suzuki–Miyaura (SM) cross-coupling reactions and other chemical reactions . Additionally, advances in synthesis methods, such as the use of acoustic dispensing technology, may allow for the creation of larger and more diverse libraries of boronic acid derivatives .
Propriétés
IUPAC Name |
[4-(tert-butylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHFZWCZVEKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660181 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-18-6 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


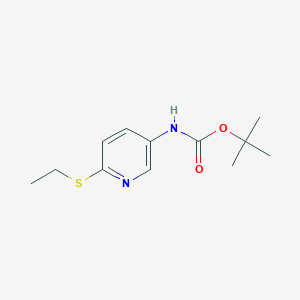
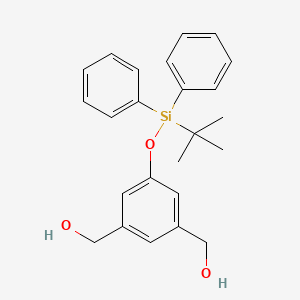
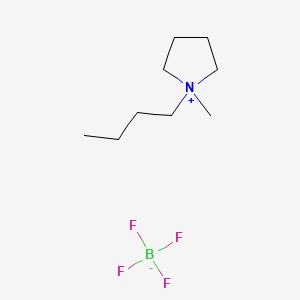
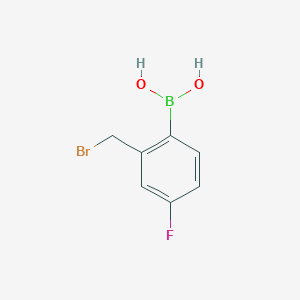

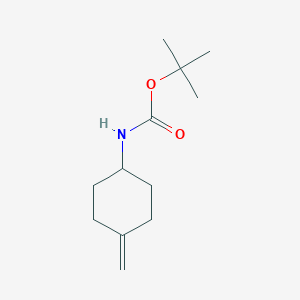
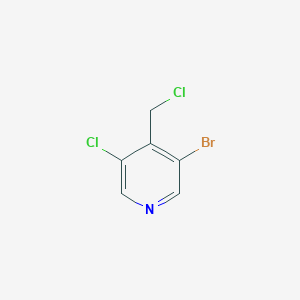
![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
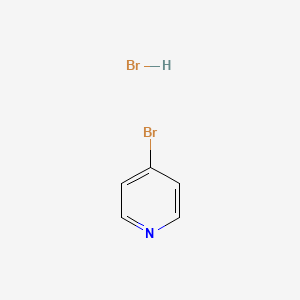
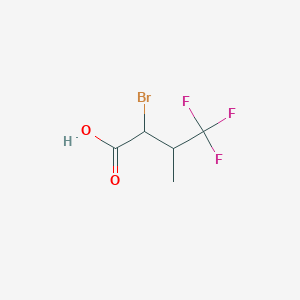
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
